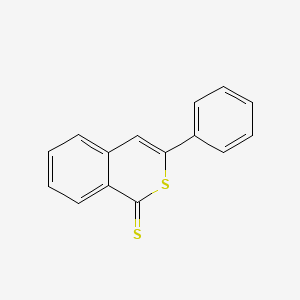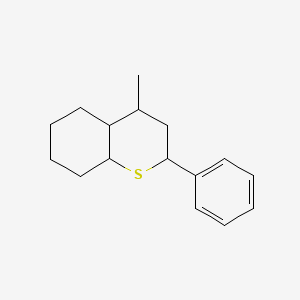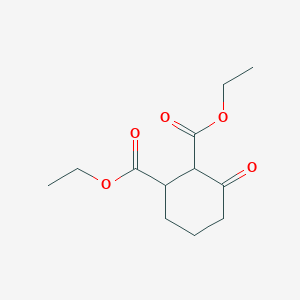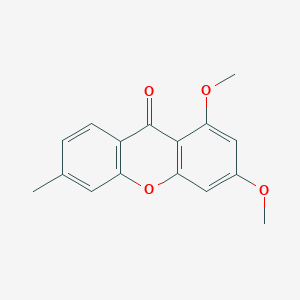![molecular formula C12H19NO3P- B14629078 Ethyl [phenyl(propylamino)methyl]phosphonate CAS No. 54978-99-3](/img/structure/B14629078.png)
Ethyl [phenyl(propylamino)methyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [phenyl(propylamino)methyl]phosphonate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphonate group, which is known for its stability and reactivity in different chemical environments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [phenyl(propylamino)methyl]phosphonate typically involves the reaction of phenyl(propylamino)methylphosphonic acid with ethanol under acidic or basic conditions. The reaction can be catalyzed by various agents, including palladium catalysts, to enhance the yield and efficiency of the process . The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. Additionally, the use of microwave irradiation has been explored to accelerate the reaction rates and improve overall efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl [phenyl(propylamino)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and may require the presence of catalysts to proceed efficiently .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates. These products have diverse applications in various fields, including pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
Ethyl [phenyl(propylamino)methyl]phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Industry: The compound is used in the production of flame retardants and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of ethyl [phenyl(propylamino)methyl]phosphonate involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can occur through the formation of covalent bonds or through non-covalent interactions such as hydrogen bonding and van der Waals forces .
Comparación Con Compuestos Similares
Ethyl [phenyl(propylamino)methyl]phosphonate can be compared with other similar compounds, such as:
Phenylphosphonic acid: Known for its use as a flame retardant and corrosion inhibitor.
Ethylphosphonic acid: Used in the synthesis of various organophosphorus compounds.
Phenyl(propylamino)methylphosphonic acid: Similar in structure but lacks the ethyl group, leading to different reactivity and applications.
Propiedades
Número CAS |
54978-99-3 |
|---|---|
Fórmula molecular |
C12H19NO3P- |
Peso molecular |
256.26 g/mol |
Nombre IUPAC |
ethoxy-[phenyl(propylamino)methyl]phosphinate |
InChI |
InChI=1S/C12H20NO3P/c1-3-10-13-12(17(14,15)16-4-2)11-8-6-5-7-9-11/h5-9,12-13H,3-4,10H2,1-2H3,(H,14,15)/p-1 |
Clave InChI |
LHNVDJSTRZXKBE-UHFFFAOYSA-M |
SMILES canónico |
CCCNC(C1=CC=CC=C1)P(=O)([O-])OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


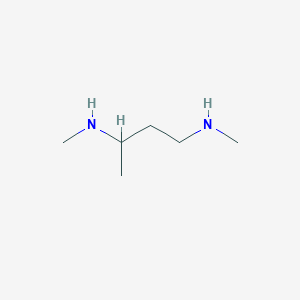
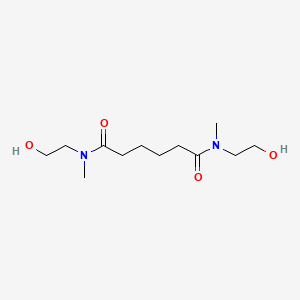
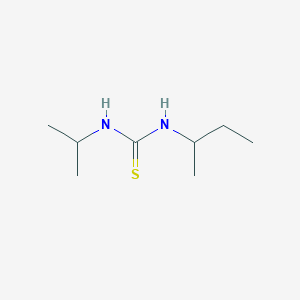
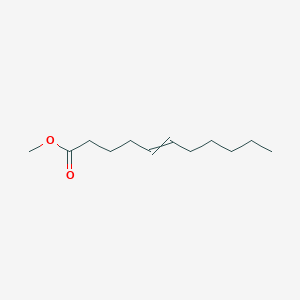

![N-([1,1'-Biphenyl]-2-yl)-1,1,1-trifluoromethanesulfonamide](/img/structure/B14629020.png)
![Ethyl 2-chloro-2-[(E)-(3-chloro-2-methoxyphenyl)diazenyl]propanoate](/img/structure/B14629021.png)

